Cyjohnphos: A Technical Guide for Researchers in Drug Development
Cyjohnphos: A Technical Guide for Researchers in Drug Development
CAS Number: 247940-06-3
Synonyms: 2-(Dicyclohexylphosphino)biphenyl, (2-Biphenyl)dicyclohexylphosphine, Cyclohexyl JohnPhos
This technical guide provides an in-depth overview of Cyjohnphos, a monodentate biarylphosphine ligand pivotal in modern synthetic organic chemistry. Developed by the Buchwald group, Cyjohnphos has emerged as a powerful tool for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental linkages in a vast array of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, applications, and experimental protocols related to Cyjohnphos.
Chemical and Physical Properties
Cyjohnphos is an air-stable, white crystalline solid.[1] Its bulky dicyclohexylphosphino group and biphenyl backbone confer high electron-donating ability and steric hindrance, which are crucial for its catalytic activity.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 247940-06-3 | |
| Molecular Formula | C₂₄H₃₁P | |
| Molecular Weight | 350.49 g/mol | |
| Melting Point | 102-106 °C | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in toluene | [3] |
| Storage | Store at 4°C, protect from light, under nitrogen |
Toxicological and Safety Information
Applications in Pharmaceutical Synthesis
The primary utility of Cyjohnphos in drug development lies in its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules that form the core structures of many active pharmaceutical ingredients (APIs).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[2] Cyjohnphos has demonstrated exceptional performance as a ligand in these reactions, facilitating the coupling of a wide range of amines and aryl halides (or triflates) under relatively mild conditions. The bulky and electron-rich nature of Cyjohnphos promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle, leading to high yields and broad substrate scope.[2] This reaction is widely used in the synthesis of intermediates for various drug classes, including antivirals and oncology agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another indispensable tool in pharmaceutical synthesis for the creation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4] Cyjohnphos has been successfully employed as a ligand in these reactions, enabling the coupling of aryl boronic acids with aryl halides.[3] This reaction's tolerance of a wide variety of functional groups makes it highly valuable in the late-stage functionalization of complex molecules during drug discovery and development.[1]
Experimental Protocols
While specific, detailed protocols for the use of Cyjohnphos in the synthesis of a named pharmaceutical intermediate are not widely published in open literature, the following sections provide representative experimental procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling based on established methodologies for similar bulky phosphine ligands. These should be considered as starting points and may require optimization for specific substrates.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides using a palladium catalyst and a bulky biarylphosphine ligand like XPhos, which is structurally similar to Cyjohnphos.[5]
Reaction: Coupling of an aryl chloride with an amine.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Cyjohnphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, Cyjohnphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl chloride and anhydrous toluene via syringe.
-
If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and a phosphine ligand.[6]
Reaction: Coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Cyjohnphos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, boronic acid, Pd(OAc)₂, Cyjohnphos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Signaling Pathways and Experimental Workflows
As Cyjohnphos is a synthetic ligand rather than a bioactive molecule, it does not directly interact with biological signaling pathways. Its importance to drug discovery is in enabling the synthesis of molecules that do. The catalytic cycles in which Cyjohnphos participates are well-understood and can be visualized as logical workflows.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
